molecular formula C7H5BrFNO B12445300 2-Bromo-1-(2-fluoropyridin-3-YL)ethanone

2-Bromo-1-(2-fluoropyridin-3-YL)ethanone

Cat. No.: B12445300
M. Wt: 218.02 g/mol
InChI Key: NOXWVWKWMQBJRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone typically involves the bromination of 1-(2-fluoropyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of specialized organic molecules and pharmaceutical compounds .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-bromo-1-(2-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5BrFNO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2

InChI Key

NOXWVWKWMQBJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)CBr

Origin of Product

United States

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